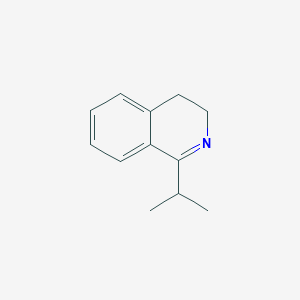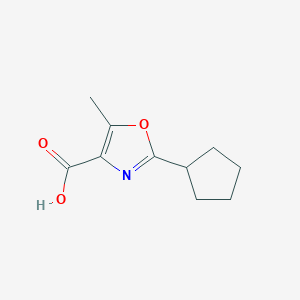
2-oxo-2-(furan-2-yl)diazoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-(furan-2-yl)diazoethane is an organic compound that belongs to the class of diazo compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a diazoacetyl group, which consists of a diazo group (N=N) attached to an acetyl group (CH3CO)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-(furan-2-yl)diazoethane typically involves the reaction of furan derivatives with diazo compounds. One common method is the reaction of furan with diazoacetic acid or its esters under acidic or basic conditions. The reaction can be catalyzed by various metal catalysts such as copper or silver salts to facilitate the formation of the diazoacetyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the use of efficient catalysts, is crucial for large-scale production. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-oxo-2-(furan-2-yl)diazoethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the diazo group to other functional groups such as amines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan amines.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-(furan-2-yl)diazoethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-oxo-2-(furan-2-yl)diazoethane involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as cycloaddition and insertion reactions, leading to the formation of new chemical bonds. These reactions are often catalyzed by transition metals, which facilitate the activation of the diazo group. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
2-(Diazoacetyl)thiophene: Similar to 2-oxo-2-(furan-2-yl)diazoethane but contains a thiophene ring instead of a furan ring.
2-(Diazoacetyl)pyrrole: Contains a pyrrole ring instead of a furan ring.
2-(Diazoacetyl)benzene: Contains a benzene ring instead of a furan ring.
Uniqueness: this compound is unique due to the presence of the furan ring, which imparts specific reactivity and properties. The oxygen atom in the furan ring can participate in various chemical reactions, making it a versatile compound for synthetic applications. Additionally, the diazo group provides a reactive site for further functionalization, enhancing its utility in organic synthesis.
Eigenschaften
Molekularformel |
C6H4N2O2 |
|---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
2-diazo-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C6H4N2O2/c7-8-4-5(9)6-2-1-3-10-6/h1-4H |
InChI-Schlüssel |
MDQQKKCHFUTSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

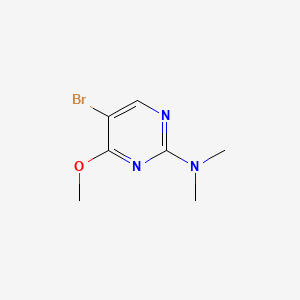
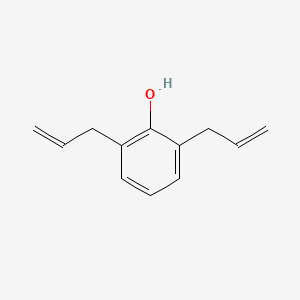

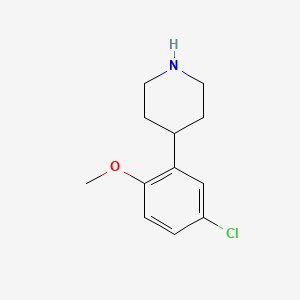
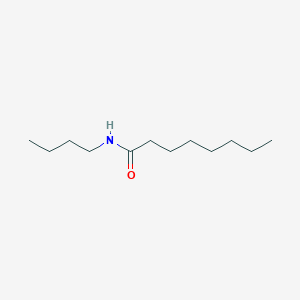
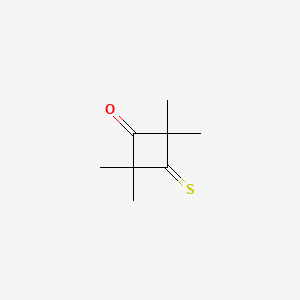

![Ethyl 5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B8768830.png)
![Ethyl 4-[(8-hydroxyquinolin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8768832.png)
![1,2-Benzisoxazol-7-aMine, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-3-[3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl]-](/img/structure/B8768842.png)
